molecular formula C10H18ClNO2 B2859281 Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate CAS No. 1507977-56-1

Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate

Cat. No. B2859281
CAS RN: 1507977-56-1
M. Wt: 219.71
InChI Key: ODZAKGHQEOJHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate, also known as terbufos, is a widely used organophosphate insecticide. It is highly effective against a variety of pests, including aphids, thrips, and mites. However, due to its toxicity and potential environmental hazards, terbufos is subject to strict regulations in many countries.

Scientific Research Applications

1. Medicinal Chemistry and Drug Analogues

Tert-butyl groups are common in medicinal chemistry, but their incorporation can lead to unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. Comparative studies of drug analogues, like bosentan and vercirnon, document physicochemical data for tert-butyl and its alternative substituents, highlighting the role of tert-butyl groups in medicinal chemistry (Westphal et al., 2015).

2. Atmospheric CO2 Fixation

Tert-butyl hypoiodite (t-BuOI) has been used in cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates bearing a iodomethyl group. This application demonstrates the environmental significance of tert-butyl compounds in carbon capture processes (Takeda et al., 2012).

3. Crystal Structure Analysis

The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, has been extensively studied. This research is crucial for understanding the molecular structure and potential applications in nucleotide synthesis (Ober et al., 2004).

4. Chemical Protection of Hydroxyl Groups

Tert-butyl compounds have been developed to protect hydroxyl groups in various chemical reactions, combining stability with easy removal. This application is particularly significant in the synthesis of prostaglandins and other bioactive molecules (Corey & Venkateswarlu, 1972).

5. Biodegradable Polymers

Tert-butylcarbamate (Boc) has been used in the development of cascade biodegradable polymers, demonstrating its potential in medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).

6. Detection of Volatile Acid Vapors

Benzothizole modified tert-butyl carbazole derivatives have been synthesized for detecting volatile acid vapors. The tert-butyl group's role in gel formation and its application in fluorescent sensory materials for acid vapor detection is a significant advancement in chemical sensing technologies (Sun et al., 2015).

7. RNA Synthesis

Tert-butyl groups have been utilized in the development of novel hydroxyl protecting groups, like tert-butyl dithiomethyl (DTM), for RNA synthesis. This application is crucial for high-throughput RNA synthesis and purification (Semenyuk et al., 2006).

properties

IUPAC Name

tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZAKGHQEOJHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCl)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate

CAS RN

1507977-56-1
Record name tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.